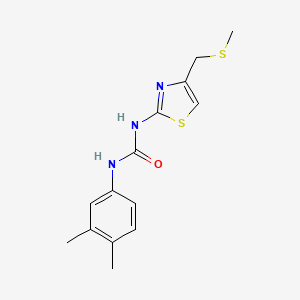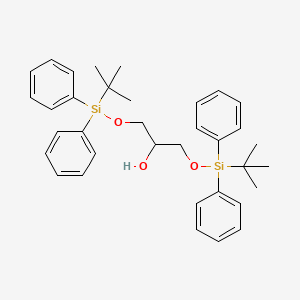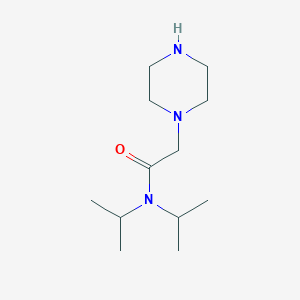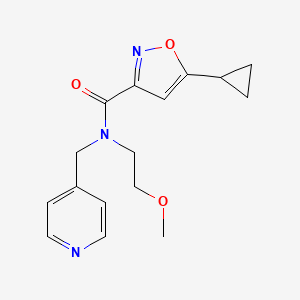
1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMPTU and is synthesized through a specific method that yields high purity and quality. The purpose of
Applications De Recherche Scientifique
Molecular Structure and Computational Studies
Research has explored the molecular structure and computational properties of compounds structurally related to 1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea, highlighting their potential in the development of antitumor agents. For example, studies using Density Functional Theory (DFT) have been conducted to calculate molecular geometry, infrared analysis, and NMR chemical shift values, revealing insights into the photochromic nature and nonplanar molecular structures of these compounds. These computational studies have also examined the compounds' Non-Linear Optical (NLO) properties, proposing their utility in inhibiting CDK2, which is important for developing new antitumor agents (Karakurt, Cukurovalı, Subasi, & Kani, 2016).
Synthesis and Antitumor Activities
Novel derivatives structurally similar to this compound have been synthesized, with their structures confirmed through various analytical methods. Biological evaluations have shown that some of these derivatives possess promising antitumor activities, demonstrating the potential of these compounds in cancer treatment research. The synthesis approaches and structure-activity relationships of these compounds have been a focal point, showcasing their relevance in medicinal chemistry (Ling, Xin, Zhong, & Jian‐xin, 2008).
Cytotoxicity and DNA-Topoisomerase Inhibition
Studies have also been conducted on the cytotoxic effects and DNA-topoisomerase inhibitory activities of urea and thiourea derivatives, closely related to the chemical . These compounds have shown significant antiproliferative action against various cancer cell lines, including Ehrlich carcinoma and K562 human leukemia cells. The research indicates the potential of these compounds in cancer therapy, particularly due to their promising antiproliferative action (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).
Spectroscopic Characterization and DFT Studies
Spectroscopic characterization and DFT studies have been employed to investigate compounds similar to this compound. These studies offer detailed insights into the molecular structures, vibrational frequencies, and electronic properties, further elucidating the potential applications of these compounds in various scientific research areas. The NLO properties and molecular electrostatic potentials have been particularly noted, suggesting applications in materials science and molecular electronics (Saraçoǧlu & Ekici, 2015).
Antioxidant Activity
Research into the antioxidant activity of new thiazole analogues possessing urea, thiourea, and selenourea functionality has been conducted. These studies have synthesized and characterized new series of compounds, assessing their in vitro antioxidant activity. Some of these compounds have shown potent activity, outperforming standard antioxidants in certain cases, highlighting their potential as new antioxidant agents (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-9-4-5-11(6-10(9)2)15-13(18)17-14-16-12(7-19-3)8-20-14/h4-6,8H,7H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTOSXFIQRHGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC(=CS2)CSC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708607.png)
![N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708608.png)

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2708613.png)
![3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine](/img/structure/B2708614.png)

![(E)-2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile](/img/structure/B2708618.png)
![2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B2708619.png)




